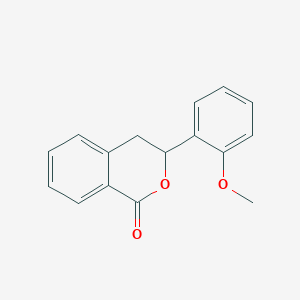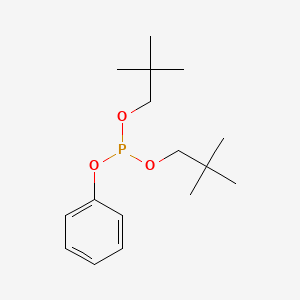
Bis(2,2-dimethylpropyl) phenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethylpropyl) phenyl phosphite is an organophosphorus compound widely used as an antioxidant in various industrial applications. It is known for its ability to stabilize polymers and prevent degradation during processing and long-term use. This compound is particularly effective in protecting materials from oxidative damage, making it valuable in the production of plastics, rubber, and other synthetic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-dimethylpropyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with 2,2-dimethylpropanol and phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+2(CH3)3COH+C6H5OH→(CH3)3C2P(C6H5O)2+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature and reaction time are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-dimethylpropyl) phenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and the corresponding alcohols.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Phosphates and phenols.
Hydrolysis: Phosphorous acid and 2,2-dimethylpropanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-dimethylpropyl) phenyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in drug formulations to enhance stability and shelf life.
Industry: Widely used in the production of plastics, rubber, and other synthetic materials to improve durability and performance.
Wirkmechanismus
The primary mechanism of action of bis(2,2-dimethylpropyl) phenyl phosphite is its ability to act as an antioxidant. It functions by decomposing hydroperoxides and neutralizing free radicals, thereby preventing oxidative damage. The compound’s structure allows it to effectively interact with reactive oxygen species and stabilize them, reducing the risk of polymer degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Diisodecyl phenyl phosphite
Uniqueness
Bis(2,2-dimethylpropyl) phenyl phosphite is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. This makes it particularly effective as an antioxidant in various applications. Compared to other similar compounds, it offers a combination of high stability and efficient radical scavenging properties, making it a preferred choice in many industrial processes.
Eigenschaften
CAS-Nummer |
80733-03-5 |
|---|---|
Molekularformel |
C16H27O3P |
Molekulargewicht |
298.36 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropyl) phenyl phosphite |
InChI |
InChI=1S/C16H27O3P/c1-15(2,3)12-17-20(18-13-16(4,5)6)19-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
InChI-Schlüssel |
GOJNKTSUNQIUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COP(OCC(C)(C)C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



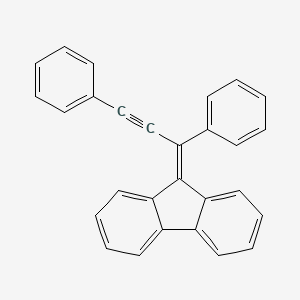
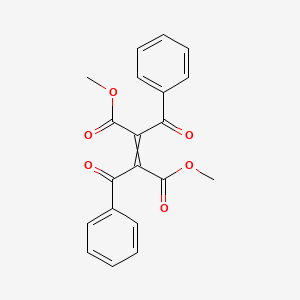

![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)

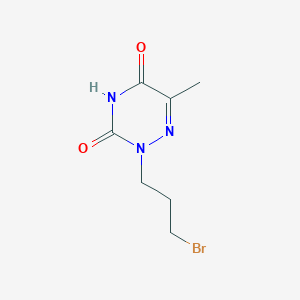
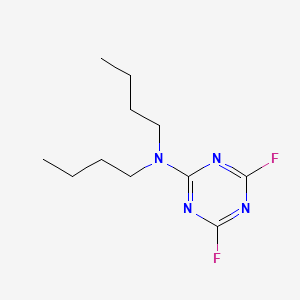

![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
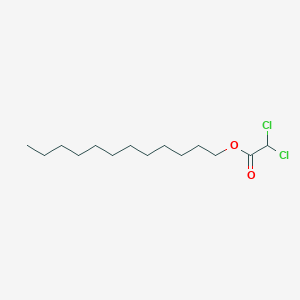
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
